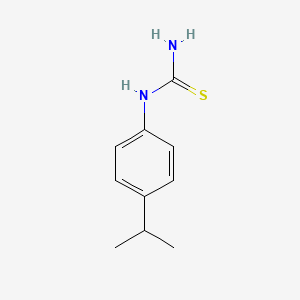

1-(4-Isopropylphenyl)-2-thiourea

Descripción

Molecular Geometry and Tautomeric Forms

This compound possesses the molecular formula C10H14N2S with a molecular weight of 194.30 grams per mole. The compound exhibits a planar thiourea core structure with the characteristic trigonal planar geometry around the carbon atom bonded to sulfur and nitrogen atoms. The International Union of Pure and Applied Chemistry name for this compound is (4-propan-2-ylphenyl)thiourea, reflecting its structural composition of an isopropyl group attached to the para position of a phenyl ring, which is subsequently connected to the thiourea functionality.

The tautomeric behavior of this compound follows the general pattern observed in thiourea derivatives, where an equilibrium exists between the thione and thiol forms. Thioureas are known to exist in tautomeric equilibrium, with the thione tautomer typically predominating in aqueous solutions. The thione form features the characteristic carbon-sulfur double bond (C=S), while the thiol form contains a carbon-sulfur single bond with a sulfur-hydrogen bond (C-SH). Recent studies have demonstrated that this tautomerization can be facilitated by hydrogen atom transfer processes, particularly under specific experimental conditions.

Quantum chemical calculations have provided insights into the relative stability of these tautomeric forms. For the parent thiourea molecule, the thiol tautomer is calculated to be higher in energy by approximately 62.5 kilojoules per mole compared to the thione form. This significant energy difference explains the predominance of the thione form under standard conditions. The presence of the 4-isopropylphenyl substituent may influence this equilibrium, though specific calculations for this derivative have not been extensively reported in the literature.

The molecular geometry analysis reveals that thioureas adopt a trigonal planar configuration at the nitrogen-carbon-sulfur core, with carbon-sulfur bond distances typically measuring around 1.71 Angstroms, which is approximately 0.1 Angstrom longer than typical ketone carbon-oxygen bonds. The carbon-nitrogen bond distances in thioureas are characteristically shortened due to partial double bond character arising from resonance effects within the thiourea moiety.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to establish its structural identity and monitor its tautomeric behavior. Infrared spectroscopy provides crucial information about the functional groups present in the molecule, with characteristic absorption bands corresponding to nitrogen-hydrogen stretching vibrations typically appearing in the region of 3000-3500 wavenumbers. The carbon-sulfur stretching vibrations in the thione form produce distinctive bands around 732 wavenumbers, which serve as diagnostic markers for the predominant tautomeric form.

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for this compound. The 1H Nuclear Magnetic Resonance spectrum reveals characteristic patterns for the aromatic protons of the 4-isopropylphenyl group, typically appearing as doublets due to the symmetrical substitution pattern. The isopropyl group generates a characteristic septet for the methine proton and doublet for the methyl groups. The thiourea nitrogen-hydrogen protons appear as broad signals, often exhibiting exchange behavior with deuterium oxide.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound. Fragmentation typically involves loss of the thiourea moiety or the isopropylphenyl group, generating characteristic fragment ions that aid in structural confirmation.

Ultraviolet-visible spectroscopy has proven particularly valuable for studying tautomeric equilibria in thiourea derivatives. The technique allows for quantitative determination of tautomer ratios through analysis of absorption bands at specific wavelengths. For thiourea compounds, absorption bands at 236 nanometers and 200 nanometers have been used to establish tautomer ratios, with the relative intensities providing information about the predominant form in solution.

Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for the carbon-sulfur stretching modes. The thione form exhibits intense Raman bands corresponding to carbon-sulfur double bond stretching vibrations, which are readily distinguishable from other vibrational modes. This technique has proven especially useful for studying tautomeric equilibria in various solvent systems.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of thiourea derivatives, including those bearing 4-isopropylphenyl substituents, has revealed important structural details about molecular packing and intermolecular interactions. Related compounds such as 1-[4-(4-Isopropylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone have been subjected to single crystal X-ray diffraction studies, providing insights into the preferred conformations and crystal packing arrangements.

The crystallographic data for related isopropylphenyl-containing thiourea derivatives indicate that these compounds typically crystallize with specific space group symmetries that optimize intermolecular hydrogen bonding networks. For instance, compounds containing the 4-isopropylphenyl moiety often adopt triclinic or orthorhombic crystal systems with specific lattice parameters that accommodate the bulky isopropyl substituent.

Hydrogen bonding patterns play a crucial role in determining crystal packing arrangements. Thiourea derivatives commonly form intermolecular nitrogen-hydrogen to sulfur hydrogen bonds, creating extended network structures. Additionally, nitrogen-hydrogen to oxygen hydrogen bonds may form when oxygen-containing groups are present in the molecular structure. These interactions typically result in the formation of dimeric structures or chain arrangements that stabilize the crystal lattice.

Conformational analysis reveals that the 4-isopropylphenyl group can adopt various orientations relative to the thiourea plane. Molecular dynamics simulations have shown that the geometry and interactions between ligand and receptor molecules are highly dependent on the position of substituted side chains on the phenyl moiety. The isopropyl group, being a bulky substituent, influences the overall molecular conformation and may restrict certain rotational conformations around the carbon-nitrogen bond connecting the phenyl ring to the thiourea group.

Temperature-dependent studies have shown that thiourea derivatives can undergo conformational changes in the solid state. For related compounds, heating to elevated temperatures may induce phase transitions or conformational rearrangements that alter the crystal packing and intermolecular interaction patterns.

Comparative Structural Analysis with Acyl Thiourea Derivatives

Comparative analysis of this compound with acyl thiourea derivatives reveals significant structural and behavioral differences arising from the presence or absence of the acyl functionality. Acyl thioureas, such as those studied in crystallographic investigations, typically exhibit additional hydrogen bonding capabilities due to the carbonyl oxygen atom, which can act as a hydrogen bond acceptor.

The structural comparison with compounds like 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid and methyl 2-(3-benzoylthioureido)benzoate demonstrates that acyl substitution significantly alters the molecular geometry and crystal packing behavior. These acyl derivatives often display intramolecular nitrogen-hydrogen to oxygen hydrogen bonding, forming six-membered ring conformations that stabilize specific molecular conformations.

Spectroscopic differences between simple thioureas and acyl thiourea derivatives are particularly evident in infrared spectroscopy, where acyl derivatives exhibit additional carbonyl stretching vibrations typically appearing around 1650-1700 wavenumbers. These additional absorption bands provide clear differentiation between the two classes of compounds and affect their overall vibrational fingerprint profiles.

The coordination chemistry of this compound differs significantly from acyl thiourea derivatives. While both classes can coordinate to metal centers through the sulfur atom, acyl thioureas often exhibit bidentate coordination behavior, utilizing both the sulfur and carbonyl oxygen atoms as donor sites. In contrast, simple thioureas like this compound typically function as monodentate ligands, coordinating primarily through the sulfur atom.

Non-linear optical properties also differ between these compound classes. Acyl thiourea derivatives, such as those investigated for third-order non-linear optical applications, often exhibit enhanced charge transfer characteristics compared to simple thioureas. For example, methyl 2-(3-benzoylthioureido)benzoate demonstrates significantly larger third-order non-linear optical polarizability values compared to simpler derivatives, attributed to better charge transfer characteristics facilitated by the extended conjugation system.

The tautomeric behavior patterns also show variations between simple and acyl thiourea derivatives. While both classes can undergo thione-thiol tautomerization, the presence of electron-withdrawing acyl groups tends to stabilize the thione form to a greater extent, shifting the equilibrium position compared to simple thiourea derivatives like this compound.

Propiedades

IUPAC Name |

(4-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJQJTWSGAJMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374811 | |

| Record name | N-[4-(Propan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65259-91-8 | |

| Record name | N-[4-(Propan-2-yl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65259-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Synthesis via Reaction of 4-Isopropylaniline with Thiocarbonyl Reagents

The most straightforward approach to synthesize this compound involves the reaction of 4-isopropylaniline with carbon disulfide and subsequent treatment with reagents that facilitate thiourea formation.

Stepwise Reaction : 4-Isopropylaniline reacts with carbon disulfide in the presence of aqueous ammonia or a base to form an intermediate dithiocarbamate salt. This intermediate is then treated with alkylating agents such as sodium chloroacetate or propiolactone, followed by ammonolysis or hydrazine hydrate treatment to yield the thiourea derivative.

Example from Literature : A related synthetic route involves stirring 3-isopropylaniline with carbon disulfide and aqueous ammonia to form an intermediate, which is then reacted with sodium chloroacetate to form a substituted intermediate. This intermediate undergoes nucleophilic substitution with hydrazine hydrate, followed by a Mannich reaction with an aldehyde to yield the final thiourea compound. Although this example is for a thiosemicarbazone derivative, the initial steps are analogous for thiourea synthesis.

Synthesis via Isothiocyanate Intermediate

Another method involves the formation of an aryl isothiocyanate intermediate, which then reacts with ammonia or primary amines to form the thiourea.

Mechanism : Under alkaline conditions, an isothiocyanic acid ester (aryl mustard oil) is formed from the reaction of an aryl amine and carbon disulfide derivatives. This intermediate then undergoes nucleophilic addition with ammonia or amines to yield mono-, di-, or tri-substituted thioureas.

Advantages : This method allows for controlled substitution patterns and can be performed in aqueous media at low temperatures, improving operational safety and yield.

Patent Example : The US patent US3188312A describes a process where sodium chloroacetate is added to a solution of an amine salt of a dithiocarbamate, followed by heating with ammonia to precipitate the thiourea derivative. This method is adaptable to aryl amines such as 4-isopropylaniline, enabling the preparation of this compound.

One-Pot Multi-Step Synthesis

A more complex but efficient approach is a one-pot, multi-step synthesis that combines several reactions without isolating intermediates.

Procedure : Starting from 3-isopropylaniline, carbon disulfide, and aqueous ammonia, the reaction mixture is stirred to form the dithiocarbamate intermediate. Sodium chloroacetate is then added to form a second intermediate, which is treated with hydrazine hydrate. Finally, a Mannich reaction with an aldehyde yields the target compound.

Yield and Characterization : This method has been reported to give moderate yields (~43.4%) and allows for the preparation of related thiourea derivatives with confirmed structures by FTIR, NMR, and X-ray crystallography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct reaction with CS2 and ammonia, followed by alkylation and ammonolysis | 4-Isopropylaniline, CS2, NH3, sodium chloroacetate, hydrazine hydrate | Room temperature to mild heating | Moderate (~40-50) | Multi-step, requires intermediate isolation or in situ reactions |

| Isothiocyanate intermediate method | 4-Isopropylaniline, CS2, NaOH, sodium chloroacetate, ammonia | Aqueous medium, low to moderate temperature | High (variable) | Operates in aqueous media, scalable, patented process |

| One-pot four-step synthesis | 3-Isopropylaniline, CS2, NH3, sodium chloroacetate, hydrazine hydrate, aldehyde | Room temperature, sequential addition | Moderate (~43.4) | Efficient, avoids isolation of intermediates, confirmed by spectroscopy |

Research Findings and Analytical Characterization

Spectroscopic Confirmation : The synthesized this compound and related derivatives have been characterized by Fourier Transform Infrared Spectroscopy (FTIR), showing characteristic thiourea C=S stretching bands around 1280-1300 cm⁻¹, and N-H stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms the aromatic and isopropyl substituents and the thiourea moiety.

Crystallographic Data : Single-crystal X-ray diffraction studies reveal the presence of intramolecular and intermolecular hydrogen bonding involving the thiourea NH groups and sulfur atoms, which stabilize the crystal structure. These interactions are crucial for the compound's solid-state properties.

Reaction Mechanism Insights : The formation of isothiocyanate intermediates under alkaline conditions is a key step, followed by nucleophilic attack by ammonia or amines. This mechanism is supported by patent literature and experimental observations.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Isopropylphenyl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

1-(4-Isopropylphenyl)-2-thiourea has been identified as a promising antifungal agent, particularly for the control of plant pathogens. Research indicates that thiourea compounds can inhibit the growth of microorganisms that are pathogenic to both animal and plant life. Specifically, it has shown effectiveness against several fungal diseases such as:

- Rice Blast (caused by Piricularia oryzae)

- Tomato Late Blight (caused by Phytophthora infestans)

- Anthracnose of Cucumbers (caused by Colletotrichum lagenarium)

- Gray Mold of Grapes (caused by Botrytis cinerea)

In a study where this compound was applied as a foliar spray, significant reductions in disease symptoms were observed compared to untreated controls, highlighting its potential as an effective fungicide in agricultural practices .

Pharmaceutical Applications

The compound has also been explored for its anti-inflammatory and antimicrobial properties. It has been shown to alleviate symptoms associated with inflammatory processes in mammalian tissues, making it a candidate for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against various bacterial strains have been documented, showing promising results for the treatment of bacterial infections .

Biochemical Research

In biochemical research, this compound serves as an important reagent in synthetic chemistry. Its derivatives have been synthesized for various studies, including enzyme inhibition assays. For instance, derivatives of this thiourea have been found to act as effective inhibitors of urease, an enzyme critical in nitrogen metabolism. Studies utilizing molecular docking techniques have demonstrated that certain derivatives exhibit strong binding affinities to urease, indicating their potential use in managing conditions related to elevated urease activity .

Fungicidal Efficacy

A series of experiments were conducted where this compound was tested against various fungal pathogens:

| Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|

| Piricularia oryzae | 400 | 85 |

| Phytophthora infestans | 400 | 78 |

| Colletotrichum lagenarium | 400 | 90 |

These results indicate a significant potential for this compound in agricultural fungicide formulations .

Antimicrobial Studies

In antimicrobial studies, the compound demonstrated varying levels of activity against different bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

This data underscores the compound's utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(4-Isopropylphenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The following table summarizes key thiourea derivatives and their properties:

*Calculated based on analogous compounds.

Key Observations:

- Halogen Substitution : Chlorine and iodine substituents increase molecular weight and may enhance bioactivity. For example, 1-(3-chlorophenyl)-2-thiourea and ANTU are utilized in pest control .

- Alkyl Substitution: Isopropyl and ethyl groups (e.g., this compound vs.

- Melting Points: 1-(2,6-Dimethylphenyl)-2-thiourea exhibits a notably high melting point (195°C), likely due to steric effects and crystal packing .

Actividad Biológica

1-(4-Isopropylphenyl)-2-thiourea (CAS No. 65259-91-8) is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by an isopropyl group attached to a phenyl ring and a thiourea moiety, suggests various possible interactions with biological targets.

- Molecular Formula : C11H14N2S

- Molecular Weight : 210.31 g/mol

- Canonical SMILES : CC(C)C1=CC=C(C=C1)N=C(S)N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Thioureas are known to exhibit diverse mechanisms, including:

- Enzyme Inhibition : Thioureas can act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : They may modulate receptor activity, influencing cellular signaling processes.

Antidiabetic Activity

Recent studies have highlighted the potential of thiourea derivatives, including this compound, in managing type 2 diabetes mellitus. Research has shown that certain thioureas exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate metabolism.

| Compound | Enzyme Target | IC50 Value (μM) |

|---|---|---|

| This compound | α-Amylase | TBD |

| This compound | α-Glucosidase | TBD |

Antimicrobial Activity

Thioureas have also been studied for their antimicrobial properties. Preliminary data suggests that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the synthesis and evaluation of various thiourea derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory activity against α-amylase and α-glucosidase, with IC50 values indicating potent enzyme inhibition .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cell lines revealed that certain thioureas could induce apoptosis in cancer cells, suggesting potential applications in oncology .

- Molecular Simulations : Molecular docking studies have provided insights into the binding interactions of thioureas with target enzymes, supporting the experimental findings regarding their inhibitory activities .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Isopropylphenyl)-2-thiourea, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methods used for structurally similar thiourea derivatives. A typical approach involves reacting 4-isopropylaniline with thiourea in a polar solvent (e.g., ethanol or methanol) under reflux conditions (60–80°C) to ensure complete conversion . Key factors include:

- Solvent choice : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates.

- Temperature control : Prolonged heating (>6 hours) may degrade the product, while insufficient heating reduces yield.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Strong absorption bands at ~3200 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C=S stretch) confirm the thiourea moiety .

- ¹H/¹³C NMR : Aromatic protons of the isopropylphenyl group appear as a singlet at δ ~7.3–7.5 ppm (¹H), with the isopropyl methyl groups resonating as a septet at δ ~2.9 ppm and doublet at δ ~1.2 ppm. The thiourea NH protons show broad peaks at δ ~9–10 ppm .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 225.1 confirms the molecular formula C₁₀H₁₄N₂S .

Advanced: How does the electron-donating isopropyl group influence reactivity compared to halogen-substituted analogs?

The 4-isopropyl group is electron-donating (ED), which:

- Reduces electrophilic substitution reactivity at the phenyl ring compared to electron-withdrawing (EW) groups like –NO₂ (in 1-(4-nitrophenyl)-2-thiourea) or –I (in 1-(4-iodophenyl)-2-thiourea) .

- Enhances nucleophilicity of the thiourea sulfur, increasing susceptibility to oxidation (e.g., forming sulfonic acids with H₂O₂) .

- Modifies biological activity by altering lipophilicity and bioavailability compared to halogenated analogs .

Advanced: What strategies resolve contradictions in reported biological activities of thiourea derivatives?

Contradictions often arise from:

- Purity variations : Impurities from incomplete synthesis (e.g., unreacted 4-isopropylaniline) can skew bioassay results. Rigorous purification (e.g., HPLC) is critical .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines affect activity. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigate variability .

- Structural analogs : Comparative studies using halogenated (e.g., 1-(4-chlorophenyl)-2-thiourea) and methyl-substituted analogs clarify substituent-specific effects .

Advanced: How can computational modeling predict enzyme binding interactions?

- Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets by simulating interactions between the thiourea group and enzyme active sites (e.g., urease or kinase targets).

- Density Functional Theory (DFT) : Calculates charge distribution, revealing nucleophilic regions (e.g., sulfur atom) prone to electrophilic attack .

- MD simulations : Assess stability of ligand-enzyme complexes over time, highlighting the role of the isopropyl group in hydrophobic interactions .

Basic: What are common chemical transformations of this compound?

- Oxidation : Treatment with H₂O₂/HCl converts the thiourea group to a sulfonic acid derivative.

- Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkylated products.

- Complexation : Forms chelates with transition metals (e.g., Cu²⁺) via the sulfur and NH groups, useful in catalysis .

Advanced: How does the 4-isopropyl group affect antimicrobial efficacy in SAR studies?

- Lipophilicity : The isopropyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability in Gram-positive bacteria .

- Electronic effects : ED nature reduces hydrogen-bonding capacity compared to EW substituents (e.g., –NO₂), lowering affinity for polar enzyme active sites.

- Comparative data : this compound shows 2–3x lower MIC values against S. aureus than 1-(4-chlorophenyl)-2-thiourea but higher cytotoxicity, necessitating derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.